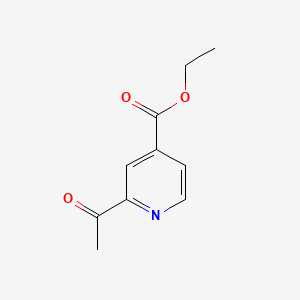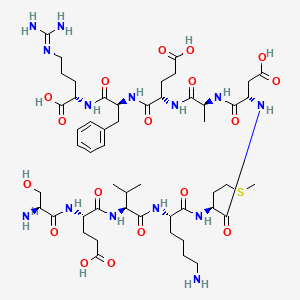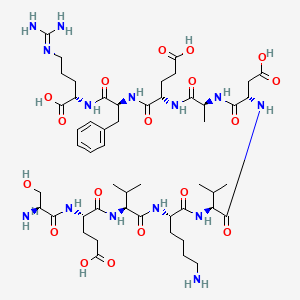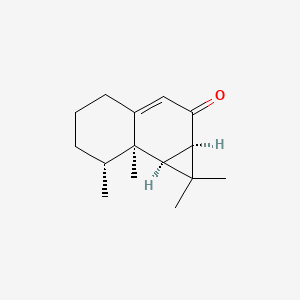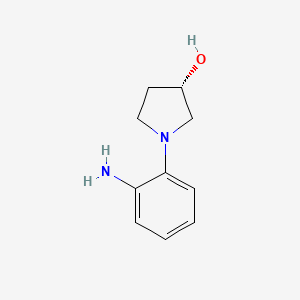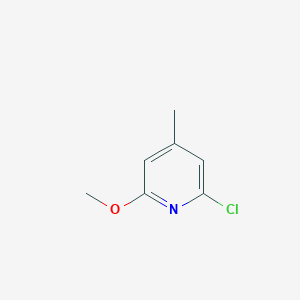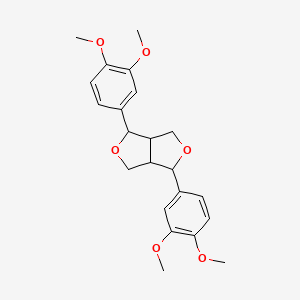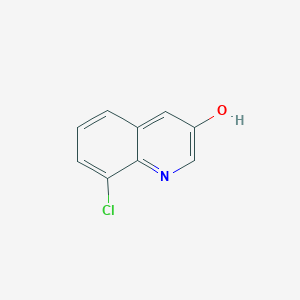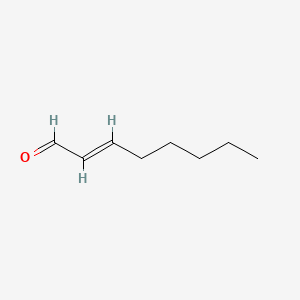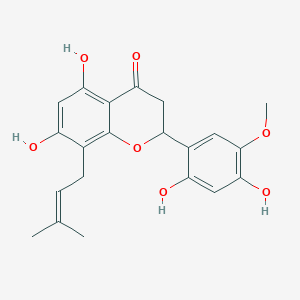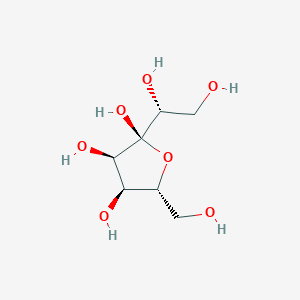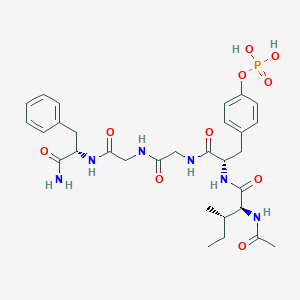
AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2
Overview
Description
The compound N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide is a synthetic peptide that has garnered significant interest in scientific research. This compound is known for its role as a substrate for protein tyrosine kinases, particularly the pp60 c-src kinase . The phosphorylation of this peptide is crucial for studying kinase activity and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The tyrosine residue is phosphorylated using a phosphoramidite reagent under acidic conditions . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction of interest, catalyzed by protein tyrosine kinases.
Dephosphorylation: Catalyzed by protein tyrosine phosphatases, reversing the phosphorylation.
Hydrolysis: Under acidic or basic conditions, leading to peptide bond cleavage.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) and a kinase enzyme.
Dephosphorylation: Involves phosphatase enzymes and may require specific buffer conditions.
Hydrolysis: Can be induced using hydrochloric acid or sodium hydroxide.
Major Products Formed
Phosphorylation: Produces the phosphorylated peptide.
Dephosphorylation: Yields the non-phosphorylated peptide.
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Scientific Research Applications
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: has diverse applications in scientific research:
Biochemistry: Used to study kinase activity and signal transduction pathways.
Cell Biology: Helps in understanding cellular processes regulated by phosphorylation.
Industry: Utilized in the production of diagnostic assays and research reagents.
Mechanism of Action
The compound exerts its effects primarily through its role as a substrate for protein tyrosine kinases. Upon phosphorylation by kinases such as pp60 c-src, it participates in signal transduction pathways that regulate various cellular processes. The phosphorylated peptide can be recognized by specific binding proteins, leading to downstream signaling events .
Comparison with Similar Compounds
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: is unique due to its specific sequence and phosphorylation site. Similar compounds include:
N-acetyl-L-isoleucyl-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide: Lacks the phosphorylation site, making it less useful for kinase studies.
N-acetyl-L-isoleucyl-O-phosphono-L-tyrosyl-glycyl-L-glutamyl-L-phenylalanine: Similar but without the amide group, affecting its stability and reactivity.
This compound’s unique sequence and phosphorylation site make it a valuable tool in biochemical and cellular research.
Properties
IUPAC Name |
[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N6O10P/c1-4-18(2)27(34-19(3)37)30(42)36-24(15-21-10-12-22(13-11-21)46-47(43,44)45)29(41)33-16-25(38)32-17-26(39)35-23(28(31)40)14-20-8-6-5-7-9-20/h5-13,18,23-24,27H,4,14-17H2,1-3H3,(H2,31,40)(H,32,38)(H,33,41)(H,34,37)(H,35,39)(H,36,42)(H2,43,44,45)/t18-,23-,24-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJRIKZUUVEMMZ-QFXLSNSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N6O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


